

# Cross-validation of Enavogliflozin's efficacy in different animal species

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Enavogliflozin |           |
| Cat. No.:            | B607307        | Get Quote |

# Enavogliflozin's Efficacy in Animal Models: A Comparative Analysis

A comprehensive review of the preclinical data supporting the efficacy of **Enavogliflozin** across various animal species, with a comparative look at other SGLT2 inhibitors. This guide is intended for researchers, scientists, and drug development professionals.

**Enavogliflozin**, a novel sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated promising glycemic control in a variety of animal models. This guide provides a detailed comparison of its efficacy, supported by available experimental data, against other established SGLT2 inhibitors. The information is presented to aid in the understanding of **Enavogliflozin**'s preclinical profile and its potential as a therapeutic agent for type 2 diabetes.

### **Comparative Efficacy of Enavogliflozin**

The efficacy of **Enavogliflozin** has been evaluated in several preclinical studies involving mice, rats, and canines. These studies have assessed its impact on key diabetic parameters, offering insights into its potency and therapeutic potential.

#### **Canine Studies**

A significant study in diabetic canines demonstrated the effectiveness of **Enavogliflozin** in improving glycemic control. When administered as an add-on to insulin therapy, **Enavogliflozin** led to notable reductions in fructosamine and the required insulin dosage.[1][2][3]



Table 1: Efficacy of **Enavogliflozin** in Diabetic Canines (8-week study)

| Parameter                | Once Daily Dosing | Once Every Three Days<br>Dosing |
|--------------------------|-------------------|---------------------------------|
| Fructosamine Reduction   | 20%               | 15%                             |
| Insulin Dose Reduction   | 25%               | 15%                             |
| Body Weight Reduction    | 5%                | 2%                              |
| Blood Pressure Reduction | 20 mmHg           | Not statistically significant   |

These findings suggest a dose-dependent effect, with daily administration providing a better therapeutic outcome.[1][2][3]

#### **Rodent Studies**

While direct head-to-head efficacy studies of **Enavogliflozin** against other SGLT2 inhibitors in diabetic rodent models are not extensively available in the public domain, pharmacokinetic studies provide valuable comparative insights. A study in mice demonstrated that **Enavogliflozin** has a significantly higher kidney distribution compared to dapagliflozin and ipragliflozin.[4] This preferential accumulation in the target organ could suggest a more potent or sustained effect.

Table 2: Kidney to Plasma AUC Ratio of SGLT2 Inhibitors in Mice

| SGLT2 Inhibitor | Kidney to Plasma AUC Ratio (Mean ± SD) |
|-----------------|----------------------------------------|
| Enavogliflozin  | 85.0 ± 16.1                            |
| Dapagliflozin   | 64.6 ± 31.8                            |
| Ipragliflozin   | 38.4 ± 5.3                             |

Further research in a mouse model of Alzheimer's disease, which also exhibits metabolic dysregulation, showed that **Enavogliflozin** treatment improved glucose tolerance.

### **Human Clinical Data (for context)**



Although this guide focuses on animal models, human clinical trial data provides a valuable benchmark for **Enavogliflozin**'s efficacy. In a 24-week, double-blind, randomized trial, **Enavogliflozin** (0.3 mg/day) was compared to dapagliflozin (10 mg/day) as an add-on to metformin in patients with type 2 diabetes.[5][6][7][8]

Table 3: Comparative Efficacy of **Enavogliflozin** and Dapagliflozin in Humans (24-week study)

| Parameter                                      | Enavogliflozin (0.3 mg) | Dapagliflozin (10 mg) |
|------------------------------------------------|-------------------------|-----------------------|
| Adjusted Mean Change in HbA1c                  | -0.80%                  | -0.75%                |
| Adjusted Mean Change in Fasting Plasma Glucose | -32.53 mg/dL            | -29.14 mg/dL          |
| Change in Body Weight                          | -3.77 kg                | -3.58 kg              |
| Change in Systolic Blood Pressure              | -5.93 mmHg              | -6.57 mmHg            |
| Change in Diastolic Blood<br>Pressure          | -5.41 mmHg              | -4.26 mmHg            |
| Urine Glucose-Creatinine Ratio (g/g)           | 60.48                   | 44.94                 |

These results demonstrate that **Enavogliflozin** at a much lower dose is non-inferior to dapagliflozin in improving glycemic control and other metabolic parameters.[5][6][7][8]

### **Experimental Protocols**

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used in the key cited studies.

#### **Canine Diabetes Study**

- Animal Model: Companion dogs with naturally occurring insulin-dependent diabetes that was inadequately controlled with insulin alone.
- Study Design: Investigator-initiated clinical study with two treatment groups.



- Group 1 (Once Daily): Insulin and Enavogliflozin administered once daily for eight weeks.
- Group 2 (Once Every Three Days): Insulin and Enavogliflozin administered once every three days for eight weeks.
- Efficacy Parameters: Fructosamine, fasting glucose, insulin dose changes, body weight, and blood pressure were measured and compared between the two groups.[1][2][3]

### **Mouse Pharmacokinetic Study**

- Animal Model: Male ICR mice.
- Drug Administration: Single intravenous or oral administration of Enavogliflozin, dapagliflozin, or ipragliflozin.
- Data Collection: Plasma and kidney tissue samples were collected at various time points.
- Analysis: Drug concentrations were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to calculate the area under the concentration-time curve (AUC) in both plasma and kidney tissue.[4]

# Oral Glucose Tolerance Test (OGTT) in Mice (General Protocol)

- Animal Preparation: Mice are fasted overnight (typically 12-16 hours) with free access to water.
- Baseline Measurement: A baseline blood glucose level is measured from the tail vein.
- Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered orally via gavage.
- Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
- Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.



**Signaling Pathways and Experimental Workflows** 

The mechanism of action of SGLT2 inhibitors, including **Enavogliflozin**, primarily involves the inhibition of glucose reabsorption in the proximal tubules of the kidneys. This leads to increased urinary glucose excretion and a reduction in blood glucose levels.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. economymagazine.it [economymagazine.it]
- 2. Daewoong Pharmaceutical Publishes Results of First Clinical Study of SGLT-2 Inhibitor 'Enavogliflozin' for Canine Diabetes - BioSpace [biospace.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of enavogliflozin vs. dapagliflozin as add-on therapy in patients with type 2 diabetes mellitus based on renal function: a pooled analysis of two randomized controlled trials PMC [pmc.ncbi.nlm.nih.gov]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cross-validation of Enavogliflozin's efficacy in different animal species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607307#cross-validation-of-enavogliflozin-s-efficacy-in-different-animal-species]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com